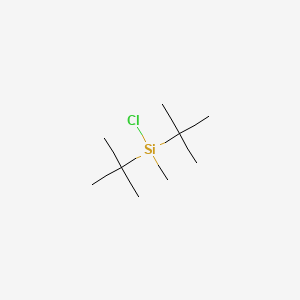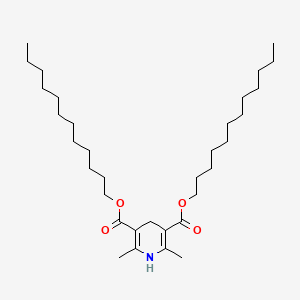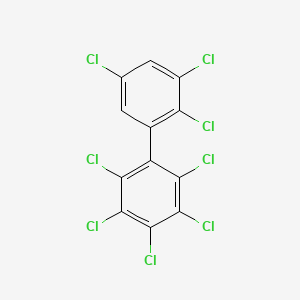
2,2',3,3',4,5,5',6-Octachlorobiphenyl
Overview
Description
2,2’,3,3’,4,5,5’,6-Octachlorobiphenyl: is a polychlorinated biphenyl (PCB) congener, known for its high chlorine content. It is a synthetic organic compound with the molecular formula C12H2Cl8 and a molecular weight of 429.768 g/mol . This compound is one of the 209 PCB congeners, which were widely used in industrial applications due to their chemical stability and insulating properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,2’,3,3’,4,5,5’,6-Octachlorobiphenyl can be synthesized through the chlorination of biphenyl. The process involves the use of chlorine gas in the presence of a catalyst, typically iron or aluminum chloride, under controlled temperature and pressure conditions . Another method involves the reaction of 2,3,5-trichloroaniline with pentachlorobenzene .
Industrial Production Methods: Industrial production of 2,2’,3,3’,4,5,5’,6-Octachlorobiphenyl follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving multiple stages of purification and quality control to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions: 2,2’,3,3’,4,5,5’,6-Octachlorobiphenyl undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur, where chlorine atoms are replaced by other nucleophiles like hydroxide ions or amines.
Common Reagents and Conditions:
Reduction: Lithium aluminum hydride; performed in anhydrous ether or tetrahydrofuran under inert atmosphere.
Substitution: Sodium hydroxide, ammonia; carried out in aqueous or alcoholic solutions at varying temperatures depending on the nucleophile.
Major Products:
Oxidation: Chlorinated benzoic acids.
Reduction: Less chlorinated biphenyls.
Substitution: Hydroxylated or aminated biphenyls.
Scientific Research Applications
2,2’,3,3’,4,5,5’,6-Octachlorobiphenyl has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2,2’,3,3’,4,5,5’,6-Octachlorobiphenyl involves its interaction with cellular receptors and enzymes. It is known to bind to the estrogen receptor , affecting gene expression and cellular proliferation . The compound can also induce oxidative stress by generating reactive oxygen species, leading to cellular damage and apoptosis . Additionally, it interferes with the endocrine system, disrupting hormone signaling pathways .
Comparison with Similar Compounds
- 2,2’,3,3’,4,4’,5,5’-Octachlorobiphenyl
- 2,2’,3,3’,4,4’,5,6’-Octachlorobiphenyl
- 2,2’,3,3’,4,5,5’,6’-Octachlorobiphenyl
Comparison: 2,2’,3,3’,4,5,5’,6-Octachlorobiphenyl is unique due to its specific chlorine substitution pattern, which influences its chemical properties and biological activity. Compared to other octachlorobiphenyls, it has a higher degree of chlorination, resulting in greater chemical stability and resistance to degradation . This makes it more persistent in the environment and potentially more toxic to living organisms .
Properties
IUPAC Name |
1,2,3,4,5-pentachloro-6-(2,3,5-trichlorophenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H2Cl8/c13-3-1-4(7(15)5(14)2-3)6-8(16)10(18)12(20)11(19)9(6)17/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJHBSPRZHUOIAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)Cl)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H2Cl8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1074204 | |
| Record name | 2,2',3,3',4,5,5',6-Octachlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1074204 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
429.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68194-17-2 | |
| Record name | 2,2',3,3',4,5,5',6-Octachlorobiphenyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068194172 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2',3,3',4,5,5',6-Octachlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1074204 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2',3,3',4,5,5',6-OCTACHLOROBIPHENYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/881FKL14GM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



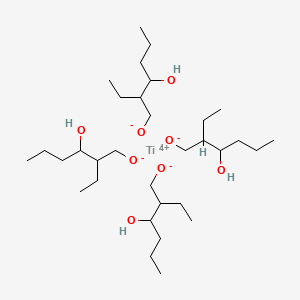



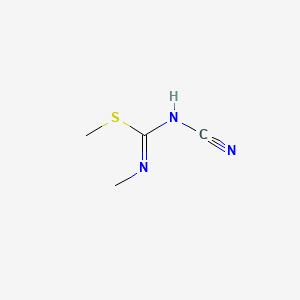
![Silane, [2-[3(or 4)-(chloromethyl)phenyl]ethyl]trimethoxy-](/img/structure/B1584940.png)
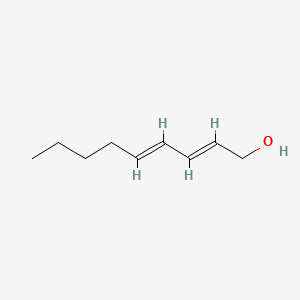

![(Bicyclo[2.2.1]hepta-2,5-diene)dichloropalladium(II)](/img/structure/B1584945.png)
